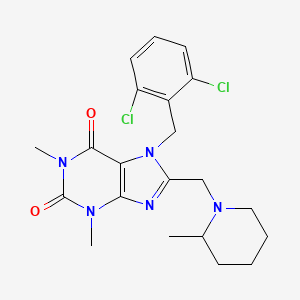

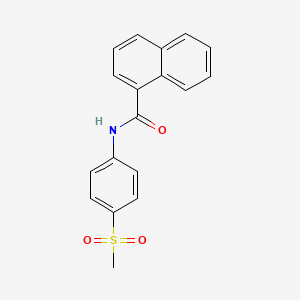

![molecular formula C10H9N3O B2493276 8,9-二氢吡唑并[1,5-a]喹唑啉-6(7H)-酮 CAS No. 612064-76-3](/img/structure/B2493276.png)

8,9-二氢吡唑并[1,5-a]喹唑啉-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves multicomponent reactions, using cyclohexan-1,4-dione, 5-amino-4-(2-arylhydrazono)-4H-pyrazol-3-ol derivatives, and aromatic aldehydes. This approach yields compounds with potential anti-tumor activities and kinase inhibition properties. These compounds are synthesized to target specific kinases, showing promise as anticancer agents due to their high antiproliferative activity and ability to inhibit c-Met kinase and Pim-1 kinase (Mahmoud, Alsharif, & Mohareb, 2020).

Molecular Structure Analysis

The molecular structure of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives is characterized by the presence of substituents through the aryl ring and the thiophene moiety. These structural variations afford compounds with significant antiproliferative activities, demonstrating the impact of molecular architecture on biological activity. The structural elucidation of these compounds is critical for understanding their mechanism of action and for the design of more potent derivatives (Mahmoud et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one derivatives involves their ability to undergo further heterocyclization reactions. These reactions are essential for the synthesis of compounds with varied pharmacological activities. The chemical properties of these derivatives, such as their reactivity towards different reagents and conditions, play a crucial role in the synthesis of compounds with desired biological activities (Mahmoud et al., 2020).

科学研究应用

合成技术

- 微波辅助多组分反应: 使用受控微波加热合成了该化合物,该方法展示了其在与5-氨基吡唑衍生物和环状1,3-二羰基化合物反应中的区域选择性 (Sadek et al., 2012)。

- 环境友好合成: 描述了一种区域选择性和环境友好的合成策略,用于合成该化合物的各种衍生物,突出了其与可持续化学实践的兼容性 (Das et al., 2022)。

生物和药用应用

- 抗增殖剂和激酶抑制剂: 评估了该化合物作为抗增殖剂和Pim-1激酶抑制剂的潜力,显示出在癌症治疗中的前景 (Mohareb et al., 2017)。

- 黄嘌呤氧化酶抑制活性: 该化合物的一些衍生物对黄嘌呤氧化酶表现出显著活性,这是嘌呤代谢途径中的关键酶,暗示了其在治疗痛风等疾病中的潜力 (Kumar et al., 2014)。

- 拓扑异构酶 II 抑制: 含有该化合物的二氢吡唑并[1,5-c]喹唑啉已被合成为人类拓扑异构酶 II 的抑制剂,显示出对胶质瘤细胞的抗增殖活性,在癌症研究中具有重要意义 (Kaur et al., 2018)。

化学和催化性质

- 铜催化合成: 发展了一种涉及氯化铜催化的新方法,用于制备该化合物,展示了其在合成化学和药物开发中的潜力 (Guo et al., 2014)。

- DNA 鞘蛋白抑制: 该化合物的一个衍生物作为 DNA 鞘蛋白的催化抑制剂,这是细菌 DNA 复制中的必需酶,突出了其在开发新的抗菌剂中的潜力 (Aguirre et al., 2020)。

属性

IUPAC Name |

8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-9-3-1-2-8-7(9)6-11-10-4-5-12-13(8)10/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHQKQLTGHGAFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC3=CC=NN23)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7h)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

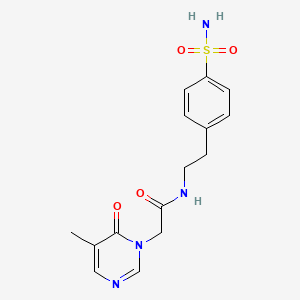

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)

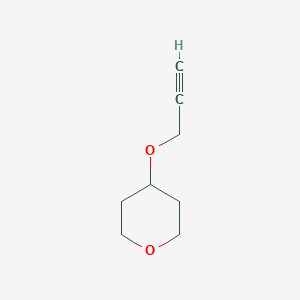

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)